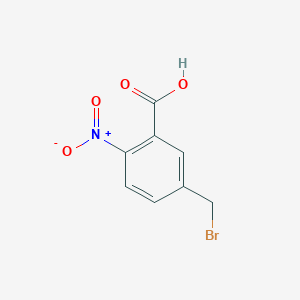

5-(Bromomethyl)-2-nitrobenzoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related bromomethyl benzoic acid derivatives is described in several papers. For instance, the synthesis of hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid involves a condensation reaction, and the structures of the derivatives are confirmed using spectral data . Another paper discusses the synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselect

Applications De Recherche Scientifique

Sulfhydryl Group Determination

5-(Bromomethyl)-2-nitrobenzoic acid and its derivatives play a crucial role in determining sulfhydryl groups in biological materials. A related compound, 5,5′-dithiobis(2-nitrobenzoic acid), has been synthesized for this purpose, showing its usefulness in various biological applications, such as studying the reaction with blood to understand the splitting of disulfide bonds by reduced heme (Ellman, 1959).

Antitumoral Agent and Stability Analysis

4-Bromomethyl-3-nitrobenzoic acid, a similar nitroaromatic compound, has demonstrated promise as an antitumoral agent. Stability and selectivity studies have been conducted using high-performance liquid chromatography-ultraviolet assay, revealing its greater lability under acid and alkaline conditions (Freitas et al., 2014).

Synthesis of Pharmaceutical Compounds

Compounds related to this compound have been used as key intermediates in the synthesis of various pharmaceutical compounds. For instance, polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid has been employed as a precursor for the synthesis of trisubstituted 1,4-benzodiazepine-2,3-diones, demonstrating a method that provides rapid access to these compounds with excellent yield and purity (Zhang, Lou, & Saneii, 2004).

Heterocyclic Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound structurally related to this compound, serves as a multireactive building block for heterocyclic oriented synthesis. This compound has been used for preparing various condensed nitrogenous cycles, demonstrating its potential in the synthesis of diverse libraries including benzimidazoles, benzotriazoles, quinoxalinones, and other heterocycles important in drug discovery (Křupková et al., 2013).

Crystallographic and Electronic Structure Studies

The crystal structure and electronic structure of this compound derivatives have been analyzed, providing insights into their molecular geometries and intermolecular interactions. These studies are crucial for understanding the properties of these compounds and their potential applications in various fields (Pramanik et al., 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

5-(Bromomethyl)-2-nitrobenzoic acid is a chemical compound that is often used in organic synthesis, particularly in the Suzuki–Miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling process, which forms carbon-carbon bonds between two organic compounds . Therefore, the primary targets of this compound are the organic substrates involved in the Suzuki–Miyaura coupling reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound interacts with its targets through a series of steps . The reaction begins with the oxidative addition of the bromomethyl group to a palladium catalyst, forming a new palladium-carbon bond . This is followed by transmetalation, where the nitrobenzoic acid group is transferred from boron to the palladium . The reaction concludes with reductive elimination, forming the final product .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key pathway in organic synthesis, enabling the formation of complex organic structures from simpler precursors . The reaction is highly versatile and can be used to synthesize a wide range of organic compounds . The downstream effects of this pathway include the production of pharmaceuticals, agrochemicals, and materials for electronics .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, including complex structures that are difficult to obtain through other methods .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base . The choice of these reagents, as well as the reaction temperature and solvent, can significantly affect the reaction’s efficiency and the yield of the final product . Additionally, the stability of the compound can be affected by factors such as temperature, light, and humidity.

Propriétés

IUPAC Name |

5-(bromomethyl)-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c9-4-5-1-2-7(10(13)14)6(3-5)8(11)12/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVPUXVMPIYZDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60603753 | |

| Record name | 5-(Bromomethyl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63999-90-6 | |

| Record name | 5-(Bromomethyl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![naphtho[1,2-b]furan-3(2H)-one](/img/structure/B3031632.png)

![2-[(2,6-dichlorophenyl)carbamoyl-(2-methylpropyl)amino]-N-[(4-fluorophenyl)methyl]-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/no-structure.png)